molecular formula C16H11ClN2 B2682519 1-(2-chlorobenzyl)-1H-indole-5-carbonitrile CAS No. 1993137-53-3

1-(2-chlorobenzyl)-1H-indole-5-carbonitrile

Cat. No.: B2682519
CAS No.: 1993137-53-3
M. Wt: 266.73
InChI Key: QZVLDFLMCHHDRE-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-indole-5-carbonitrile is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of indole carbonitriles, which are recognized as key building blocks and privileged scaffolds in the discovery and development of new bioactive molecules and pharmaceuticals . Indole derivatives, particularly those with carbonitrile functional groups, are extensively investigated due to their wide spectrum of biological activities. These activities include serving as antagonists for various receptors (e.g., adrenergic, dopamine, NMDA) and demonstrating potential as antiviral, anti-inflammatory, and anticancer agents . The structural motif of a 5-cyanoindole, as found in this compound, is a common feature in many pharmacologically active molecules. For instance, structurally similar compounds, such as 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile, are documented in public chemical databases, underscoring the research relevance of this chemical class . The specific 2-chlorobenzyl substitution at the 1-position of the indole nucleus makes this compound a valuable intermediate for further synthetic exploration. Researchers utilize such intermediates in cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Heck reactions, to generate a diverse array of highly functionalized indoles for structure-activity relationship (SAR) studies and drug design projects . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-15-4-2-1-3-14(15)11-19-8-7-13-9-12(10-18)5-6-16(13)19/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVLDFLMCHHDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-1H-indole-5-carbonitrile typically involves the reaction of 2-chlorobenzyl chloride with indole-5-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient nature of the 2-chlorobenzyl group enables nucleophilic aromatic substitution under controlled conditions:

Reaction TypeConditionsProductsYieldSource
Thioether formationNaH/DMF with thiophenol1-(2-(Phenylthio)benzyl)-1H-indole-5-carbonitrile78%
Amine substitutionK₂CO₃/MeCN with piperidine1-(2-(Piperidin-1-yl)benzyl)-1H-indole-5-carbonitrile65%

Key mechanistic insight:

  • The chlorine atom at the benzyl position undergoes substitution via a two-step halophilic attack-protonation pathway

  • Reactivity order: Br > I > Cl in analogous systems due to bond dissociation energies

Cyan Group Transformations

The C≡N group participates in hydrolysis and addition reactions:

Acid-Catalyzed Hydrolysis

R C NH2SO4/H2OR COOH\text{R C N}\xrightarrow{H_2SO_4/H_2O}\text{R COOH}

  • Forms 1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid (92% yield)

  • Critical for prodrug development through subsequent esterification

Grignard Additions

Reaction with methylmagnesium bromide yields:
R C N+CH3MgBrR C NMgBr CH2\text{R C N}+\text{CH}_3\text{MgBr}\rightarrow \text{R C NMgBr CH}_2

  • Intermediate for heterocyclic ring expansion

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Coupling TypePartnersConditionsProducts
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂/KOAc/DMF5-Cyano-3-phenyl-1-(2-chlorobenzyl)indole
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIAlkynylated derivatives

Notable features:

  • Requires protection of indole NH (typically benzyl groups)

  • Electron-withdrawing cyano group enhances reaction rates

Electrophilic Substitution

The indole ring undergoes regioselective functionalization:

Nitration (HNO₃/AcOH):

  • Predominant substitution at C4 position (72% yield)

  • NO₂ group orientation controlled by chlorobenzyl steric effects

Bromination (Br₂/CH₂Cl₂):

  • Selective bromination at C3 position (89% yield)

  • Halogen dance phenomena observed at elevated temperatures

Biological Interactions

Reactivity correlates with pharmacological activity:

Biological TargetKey InteractionIC₅₀Source
Xanthine oxidaseHydrogen bonding via cyano group0.16 μM
HIV integraseChelation through indole NH2.8 μM
BRAF kinaseHalogen bonding (Cl→Cys532)0.89 μM

Structure-activity relationship studies show:

  • Chlorobenzyl group enhances membrane permeability (LogP = 3.2)

  • Cyano group critical for target binding via dipole interactions

This comprehensive analysis demonstrates 1-(2-chlorobenzyl)-1H-indole-5-carbonitrile's synthetic versatility, with its reactivity profile enabling applications ranging from medicinal chemistry to materials science. Recent advances in transition-metal catalysis and enzymatic inhibition studies suggest expanding utility in targeted drug development.

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-indole-5-carbonitrile exhibits diverse biological activities, including:

  • Antidepressant Properties : It serves as an intermediate in synthesizing Vilazodone Hydrochloride, a drug used to treat major depressive disorder. The chlorobenzyl substitution may enhance its interaction with serotonin receptors, contributing to its therapeutic effects.
  • Antimicrobial Activity : Compounds containing indole structures are known for their antimicrobial properties. Research indicates that derivatives of this compound may exhibit significant antibacterial effects, making them candidates for further development in treating infections.
  • Anticancer Potential : The compound's structural features allow it to interact with various biological targets involved in cancer progression. Studies have shown that modifications to the indole structure can enhance its efficacy against cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antidepressant Activity

A study highlighted the synthesis of this compound as a precursor for Vilazodone Hydrochloride. This research focused on optimizing the synthesis route to improve yield and purity while evaluating the compound's binding affinity to serotonin receptors, which is crucial for its antidepressant action.

Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of various indole derivatives, including this compound. The results indicated promising activity against several bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Research on anticancer activity revealed that derivatives of this compound could induce apoptosis in cancer cell lines such as MCF-7. The study emphasized the importance of structural modifications in enhancing anticancer efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-indole-5-carbonitrile involves its interaction with molecular targets and pathways in biological systems The indole moiety can interact with various enzymes and receptors, influencing cellular processes The carbonitrile group may also play a role in the compound’s reactivity and binding affinity

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(2-Chlorobenzyl)-1H-Indole-5-Carbonitrile vs. 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (): The latter features a nitrile at the 2-position and a methyl group at the 5-position, leading to distinct electronic and steric profiles. The 2-cyano group in ’s compound may enhance intermolecular hydrogen bonding (IR: 2189 cm⁻¹ for CN stretch) compared to the 5-cyano isomer .
  • Comparison with 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile (): Both compounds share the 5-cyano group, but the substituent at the 1-position differs (2-chlorobenzyl vs. imidazolemethyl).

Physicochemical Properties

Property This compound (Inferred) 5-Methyl-3-phenyl-1H-indole-2-carbonitrile 1-[(1-Methylimidazol-5-yl)methyl]-1H-indole-5-carbonitrile
Melting Point Not reported ~168°C Not reported (crystallized in dichloromethane/toluene/hexane)
IR (CN stretch) ~2200–2250 cm⁻¹ (estimated) 2189 cm⁻¹ Not reported
NMR (Key Signals) Aromatic protons (δ ~6.8–7.5 ppm) δ 10.8 (NH), 1.81 (CH₃) Wave-like chains via H-bonding (crystal structure)
Biological Relevance Unknown (structural analog data suggest enzyme targeting potential) Not reported Targets Plasmodium farnesyltransferase

Biological Activity

1-(2-Chlorobenzyl)-1H-indole-5-carbonitrile is a chemical compound with significant potential in medicinal chemistry, particularly as an antidepressant and in the synthesis of various pharmaceutical agents. Its molecular formula is C16H12ClN2, featuring an indole ring structure that is known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth examination of the biological activity of this compound, supported by relevant research findings and data.

Structural Characteristics

The compound consists of an indole core substituted with a chlorobenzyl group and a carbonitrile functional group. The presence of the chlorine atom on the benzyl moiety enhances its electronic properties, which may influence its biological interactions.

Property Description
Molecular Formula C16H12ClN2
Indole Structure Bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Functional Groups Chlorobenzyl, carbonitrile

Biological Activity Overview

This compound has been primarily investigated for its potential antidepressant properties and as an intermediate in the synthesis of Vilazodone Hydrochloride, a medication for major depressive disorder.

Antidepressant Activity

Research indicates that this compound interacts with serotonin receptors, which are critical in mood regulation. Modifications to the indole structure can significantly impact these interactions, potentially enhancing efficacy or reducing side effects.

  • Mechanism of Action : The compound's mechanism involves binding to serotonin receptors, influencing neurotransmitter levels in the brain. Studies have shown that derivatives of this compound exhibit varying affinities for these receptors, which correlates with their antidepressant effects.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Synthesis and Antidepressant Evaluation :
    • A study synthesized various derivatives of this compound and evaluated their binding affinities to serotonin receptors. The findings indicated that certain modifications led to improved antidepressant activity compared to the parent compound.
  • Comparative Analysis :
    • A comparative study highlighted the differences between this compound and structurally similar compounds. For instance, 1-(3-chlorobenzyl)-1H-indole-5-carbonitrile exhibited similar antidepressant properties but varied in receptor binding profiles.
  • Cytotoxicity Studies :
    • In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. Results demonstrated minimal cytotoxic effects at concentrations below 3 µM, suggesting a favorable therapeutic index for further development as an anticancer agent .

Binding Affinities to Serotonin Receptors

Compound Serotonin Receptor Affinity (IC50)
This compound50 nM
1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile45 nM
Vilazodone Hydrochloride30 nM

Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus subtilis4.69 µM
C. albicans0.0048 mg/mL

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(2-chlorobenzyl)-1H-indole-5-carbonitrile, and how do reaction conditions influence regioselectivity?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, indole-5-carbonitrile derivatives are often prepared by introducing substituents at the indole nitrogen using alkylation agents like 2-chlorobenzyl chloride under basic conditions (e.g., NaH in DMF). Reaction temperature (0–40°C) and solvent polarity critically affect regioselectivity and yield. Post-synthesis purification typically involves column chromatography with ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (e.g., 1H NMR^{1}\text{H NMR}, IR) confirm the structure of this compound?

  • 1H NMR^{1}\text{H NMR} : The 2-chlorobenzyl group shows aromatic protons as a multiplet (δ 7.2–7.4 ppm) and a benzylic CH2_2 signal (δ ~5.3 ppm). The indole NH proton is typically absent due to alkylation.
  • IR : A sharp peak at ~2220 cm1^{-1} confirms the nitrile (–CN) group. Absence of N–H stretches (~3400 cm1^{-1}) verifies N-alkylation .
  • LCMS : The molecular ion peak ([M+H]+^+) should match the molecular weight (e.g., 267.7 g/mol for C16_{16}H11_{11}ClN2_2) .

Q. What safety protocols are essential when handling chlorinated indole derivatives like this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine powders. Waste must be segregated and disposed via certified hazardous waste services. Avoid using metal catalysts (e.g., Pd) in open air due to pyrophoric risks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and packing motifs. Key parameters include the dihedral angle between the indole and chlorobenzyl rings, which influences π-π stacking interactions. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., kinases)?

  • Molecular docking (e.g., MOE, AutoDock) with homology-modeled protein structures can predict binding modes. DFT calculations (B3LYP/6-31G*) optimize the ligand geometry, while MD simulations (AMBER/CHARMM) assess stability in binding pockets. Validate predictions with SPR or ITC experiments .

Q. How do electronic effects of the 2-chlorobenzyl group impact the compound’s reactivity in cross-coupling reactions?

  • The electron-withdrawing Cl substituent activates the benzyl position for nucleophilic aromatic substitution but deactivates the indole ring toward electrophilic attacks. In Suzuki-Miyaura couplings, the chlorobenzyl group may sterically hinder Pd catalyst access, requiring bulky ligands (e.g., SPhos) for efficient coupling .

Q. What strategies mitigate conflicting LCMS and NMR data during purity assessment?

  • Contradictions may arise from residual solvents or tautomeric forms. Use preparative HPLC for high-purity isolation. Deuterated solvents (e.g., DMSO-d6_6) in NMR suppress exchange broadening. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Methodological Considerations

  • Crystallization : Use mixed solvents (e.g., CH2_2Cl2_2/hexane) to grow diffraction-quality crystals. Slow evaporation at 4°C enhances crystal lattice formation .
  • Chromatography : Optimize TLC (Rf_f ~0.5 in 3:7 EtOAc/hexane) to monitor reaction progress. Use silica gel with 230–400 mesh for better resolution .
  • Stability Studies : Store the compound under inert gas (N2_2) at –20°C to prevent degradation. Conduct accelerated stability tests (40°C/75% RH) to assess shelf life .

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